molecular formula C9H9N3O B12942998 1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one

1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one

Katalognummer: B12942998
Molekulargewicht: 175.19 g/mol
InChI-Schlüssel: GKACQDHPZZBZLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one is a compound that belongs to the class of fused heterocycles.

Vorbereitungsmethoden

The synthesis of 1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one can be achieved through various synthetic routes. One common method involves the use of pyrrole derivatives as starting materials . The synthetic strategies can be classified into several categories:

    Synthesis from pyrrole derivatives: This involves the reaction of pyrrole with appropriate reagents to form the desired triazine compound.

    Synthesis via bromohydrazone: This method involves the formation of bromohydrazone intermediates, which are then cyclized to form the triazine ring.

    Multistep synthesis: This approach involves multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.

    Transition metal-mediated synthesis: This method utilizes transition metals as catalysts to facilitate the formation of the triazine ring.

Analyse Chemischer Reaktionen

1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can disrupt various signaling pathways that are crucial for cell proliferation and survival. This makes it an effective agent in cancer therapy and antiviral treatments .

Vergleich Mit ähnlichen Verbindungen

1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one is unique due to its fused heterocyclic structure, which provides it with distinct chemical and biological properties. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and mechanisms of action.

Eigenschaften

Molekularformel

C9H9N3O

Molekulargewicht

175.19 g/mol

IUPAC-Name

1-pyrrolo[2,1-f][1,2,4]triazin-6-ylpropan-2-one

InChI

InChI=1S/C9H9N3O/c1-7(13)2-8-3-9-4-10-6-11-12(9)5-8/h3-6H,2H2,1H3

InChI-Schlüssel

GKACQDHPZZBZLK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=CN2C(=C1)C=NC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.